molecular formula C13H11NO3 B2861983 Methyl 7-acetylquinoline-3-carboxylate CAS No. 1956385-03-7

Methyl 7-acetylquinoline-3-carboxylate

Cat. No.: B2861983
CAS No.: 1956385-03-7
M. Wt: 229.235
InChI Key: CKJMWEQQIFRHFG-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Nucleus in Chemical Research

The quinoline framework is often described as a "privileged scaffold" in drug discovery. This is due to its presence in a wide array of natural products, particularly alkaloids, and a multitude of synthetic compounds with diverse and potent pharmacological activities. google.comrsc.org The unique arrangement of its fused aromatic rings confers specific physicochemical properties that allow quinoline-based molecules to interact with various biological targets. rsc.org Consequently, the quinoline nucleus is a core component in numerous approved drugs, including antimalarials like chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan. researchgate.net Its versatility also extends to applications as ligands in organometallic catalysis, sensors, and luminescent materials. researchgate.net

Quinoline-3-Carboxylates as Pivotal Heterocyclic Frameworks

Within the broader quinoline family, derivatives bearing a carboxylic acid or carboxylate ester at the 3-position are of particular importance. The presence of this functional group is a key structural feature of the highly effective quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase. mdpi.com The carboxylate moiety at this specific position is often crucial for the compound's biological activity. Furthermore, from a synthetic standpoint, the carboxylic acid group serves as a versatile chemical handle, allowing for the creation of amides, esters, and other derivatives, thereby enabling the synthesis of large libraries of compounds for biological screening and the development of new therapeutic agents. researchgate.netmdpi.com

Importance of Functionalized Quinoline Derivatives in Synthetic Chemistry

The strategic addition of various functional groups to the quinoline core is a fundamental approach in modern synthetic chemistry to expand chemical diversity and modulate molecular properties. researchgate.netscientific.net Functionalization allows chemists to fine-tune a compound's pharmacological profile, including its efficacy, target selectivity, solubility, and metabolic stability. researchgate.net The introduction of substituents at different positions on the quinoline ring can dramatically alter the molecule's biological activity. scientific.net For instance, substitutions on the benzene portion of the scaffold, such as at the 7-position, have been explored to develop potent antibacterial and antiviral agents. scientific.netgoogle.comnih.gov Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, have provided efficient and regioselective pathways to access novel quinoline derivatives that would be difficult to obtain through classical methods. researchgate.net

Contextualization of Methyl 7-acetylquinoline-3-carboxylate within Quinoline Chemistry

This compound serves as a specific example embodying the principles of a functionalized quinoline-3-carboxylate scaffold. Its structure can be deconstructed into three key components: the quinoline nucleus, the methyl carboxylate group at position 3, and the acetyl group at position 7.

The Quinoline-3-Carboxylate Core : As discussed, this framework is a well-established pharmacophore. The methyl ester in this specific molecule is a common derivative of the more acidic carboxylic acid, often used in synthesis as a protecting group or to create a more lipophilic compound which can influence its transport properties in biological systems.

The 7-Acetyl Functional Group : The acetyl group (a methyl ketone) attached to the 7-position of the quinoline ring represents a key functionalization. This substituent modifies the electronic properties of the benzene ring portion of the scaffold. The ketone's carbonyl group can act as a hydrogen bond acceptor, potentially influencing how the molecule binds to a biological target. Furthermore, the acetyl group itself can serve as a synthetic anchor for further chemical modifications, such as condensation reactions or conversion to other functional groups, to create additional analogs for research.

While detailed research findings specifically for this compound are not widely documented in publicly available literature, its properties can be inferred from structurally similar compounds. The table below presents physicochemical data for related quinoline carboxylate esters to provide context.

Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Methyl quinoline-7-carboxylateC₁₁H₉NO₂187.195315.1 ± 15.01.210 ± 0.06
Methyl quinoline-6-carboxylateC₁₁H₉NO₂187.19Not AvailableNot Available
Ethyl 7-bromo-8-methylquinoline-3-carboxylateC₁₃H₁₂BrNO₂294.14Not AvailableNot Available

Note: The data in this table is for structurally related compounds and is provided for comparative and contextual purposes. Data for this compound is not available in the cited sources. rsc.orgnih.govchemsrc.comhsppharma.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-acetylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-8(15)9-3-4-10-5-11(13(16)17-2)7-14-12(10)6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJMWEQQIFRHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Quinoline 3 Carboxylates and Analogous Structures

Classical Approaches to Quinoline (B57606) Core Construction

Several named reactions have become fundamental in the synthesis of the quinoline core, each offering a different pathway from relatively simple starting materials. These classical methods, including the Friedländer, Skraup, Doebner-von Miller, and Combes syntheses, have been refined over the years and remain relevant in modern organic synthesis. iipseries.orgorganicreactions.org

Friedländer Condensation and its Derivatives

First reported by Paul Friedländer in 1882, this synthesis involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (another ketone or aldehyde). organicreactions.orgorganic-chemistry.orgwikipedia.org The reaction is typically catalyzed by an acid or a base and proceeds through a condensation followed by a cyclodehydration to form the quinoline derivative. organicreactions.orgorganic-chemistry.orgresearchgate.net

The versatility of the Friedländer synthesis lies in its operational simplicity and the ready availability of the starting materials. jk-sci.com The reaction can be promoted by various catalysts, including trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org

Reaction Mechanism: Two primary mechanisms are proposed for the Friedländer synthesis wikipedia.org:

Aldol Condensation First: The 2-amino substituted carbonyl compound reacts with the second carbonyl compound in a rate-limiting aldol addition to form an aldol adduct. This intermediate then undergoes dehydration to yield an unsaturated carbonyl compound, which subsequently forms an imine that cyclizes to the final quinoline product. wikipedia.org

Schiff Base Formation First: The initial step is the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to afford the quinoline. wikipedia.org

Reactant 1 Reactant 2 Catalyst Product Type
o-Aminoaryl aldehydeKetone with α-methyleneAcid or BaseSubstituted Quinoline
o-Aminoaryl ketoneAldehyde with α-methyleneAcid or BaseSubstituted Quinoline

This table provides a general overview of the reactants in the Friedländer Synthesis.

Variations and extensions of the Friedländer synthesis include the Pfitzinger reaction, which utilizes isatin or isatoic acid to produce quinoline-4-carboxylic acids. organicreactions.orgrsc.org

Skraup Synthesis and Related Cyclizations

The Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup in 1880, is a classic method for preparing quinolines. slideshare.netwikipedia.org The archetypal reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The nitrobenzene often serves as both the oxidant and the solvent. wikipedia.org Due to the often vigorous nature of the reaction, a moderator such as ferrous sulfate is typically added. wikipedia.org

The reaction begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. pharmaguideline.com This is followed by a Michael addition of the aniline to the acrolein. The resulting intermediate then undergoes cyclization and oxidation to form the quinoline ring. pharmaguideline.comchempedia.info

Component Function
AnilineAromatic amine source
GlycerolSource of the C3 portion of the pyridine ring (via acrolein)
Sulfuric AcidDehydrating agent and acid catalyst
NitrobenzeneOxidizing agent

This table outlines the key components and their roles in the Skraup Synthesis.

Doebner-von Miller and Combes Syntheses

The Doebner-von Miller reaction is considered an extension of the Skraup synthesis. nih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinoline derivatives. wikipedia.orgsynarchive.com This method is a common route towards 2-substituted quinolines. nih.gov The α,β-unsaturated carbonyl compound can even be prepared in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method. wikipedia.org The reaction is typically acid-catalyzed, but the original method was often plagued by acid-catalyzed polymerization of the carbonyl substrate, leading to lower yields. nih.govacs.org

The Combes quinoline synthesis , first reported in 1888, is a distinct method that utilizes the acid-catalyzed condensation of an aniline with a β-diketone. slideshare.netwikipedia.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a 2,4-substituted quinoline. wikipedia.org A key feature of the Combes synthesis is its use of a β-diketone, which differentiates it from methods like the Conrad-Limpach and Doebner reactions. wikipedia.org Concentrated sulfuric acid is a common catalyst for the cyclization step. wikipedia.org

Synthesis Method Key Reactants Typical Product
Doebner-von MillerAniline, α,β-Unsaturated carbonyl2- or 4-Substituted Quinoline
CombesAniline, β-Diketone2,4-Substituted Quinoline

This table compares the key reactants and typical products of the Doebner-von Miller and Combes syntheses.

Specific Strategies for Quinoline-3-carboxylate Formation

While the classical methods are excellent for building the core quinoline structure, specific strategies are required to introduce the carboxylate functionality at the 3-position, a key feature of the target compound class.

Esterification of Quinoline-3-carboxylic Acids

One of the most direct methods to obtain a quinoline-3-carboxylate is through the esterification of the corresponding quinoline-3-carboxylic acid. The Fischer esterification is a classical and widely used method for this transformation. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (in this case, methanol to form the methyl ester) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the ester product, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the final ester product. masterorganicchemistry.com

Reactions Involving Isatoic Anhydrides and Ethyl Acetoacetate

A convenient two-step synthesis for producing ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives utilizes isatoic anhydrides and ethyl acetoacetate. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Isatoic anhydrides are readily prepared from inexpensive and commercially available 2-aminobenzoic acids (anthranilic acids). beilstein-journals.orgresearchgate.net

In the second step, the isatoic anhydride, acting as an electrophile, is reacted with the sodium enolate of ethyl acetoacetate. beilstein-journals.org This enolate can be generated using a base such as sodium hydroxide. beilstein-journals.orgresearchgate.net The reaction, typically conducted in a solvent like N,N-dimethylacetamide (DMA), results in the formation of the substituted quinoline ring with the desired carboxylate at the 3-position. rsc.orgbeilstein-journals.org This method provides a powerful route to highly functionalized quinoline-3-carboxylates. researchgate.net

Cyclization of o-Nitrobenzaldehydes with 3,3-Diethoxypropionic Acid Esters

The reaction is typically carried out in refluxing ethanol using tin(II) chloride dihydrate (SnCl₂·2H₂O) as the reducing agent. nih.govacs.org This reagent facilitates the reduction of the nitro group of the o-nitrobenzaldehyde to an amine in situ. The newly formed amino group then undergoes a condensation reaction with the 3,3-diethoxypropionic acid ethyl ester, followed by cyclization and aromatization to afford the desired quinoline-3-carboxylate.

This methodology is operationally simple and tolerates a variety of functional groups on the aromatic ring of the o-nitrobenzaldehyde, making it a valuable tool for the synthesis of a diverse range of 3-carboxyquinolines. acs.org

Table 1: Examples of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters Synthesized from o-Nitrobenzaldehydes

EntrySubstituent on o-NitrobenzaldehydeProductYield (%)
1HEthyl quinoline-3-carboxylate75
25-FluoroEthyl 6-fluoroquinoline-3-carboxylate80
34,5-DimethoxyEthyl 6,7-dimethoxyquinoline-3-carboxylate72
45-ChloroEthyl 6-chloroquinoline-3-carboxylate78

Data compiled from Venkatesan, H. et al. (2010). acs.org

Rhodium(II)-Catalyzed Cyclopropanation-Ring Expansion of Indoles

A novel approach to the synthesis of quinoline-3-carboxylates involves a rhodium(II)-catalyzed reaction between indoles and halodiazoacetates. This method proceeds through a proposed cyclopropanation-ring expansion pathway. The reaction is initiated by the rhodium(II)-catalyzed generation of a carbene from the halodiazoacetate, which then undergoes cyclopropanation across the 2,3-double bond of the indole (B1671886). The resulting unstable cyclopropane intermediate subsequently undergoes ring expansion to form the six-membered pyridine ring of the quinoline system.

This transformation offers a mild and efficient route to ethyl quinoline-3-carboxylates. The reaction accommodates indoles with various substituents, demonstrating its synthetic utility.

Pummerer Reaction-Enabled Syntheses from Amino Acids and Anilines

An innovative and modular approach for the synthesis of alkyl quinoline-3-carboxylates has been developed utilizing a Pummerer reaction-enabled strategy. This method employs readily available starting materials such as aspartates and anilines in an acidic iodine-dimethyl sulfoxide (I₂-DMSO) system.

The proposed mechanism involves the activation of DMSO by hydroiodic acid (HI) via a Pummerer reaction to generate a C1 synthon. Concurrently, the amino acid undergoes an iodine-mediated Strecker degradation to provide a C2 synthon. A formal [3 + 2 + 1] annulation of these two in situ generated synthons with an aniline derivative leads to the formation of the quinoline core. This method is notable for its modularity, allowing for the synthesis of a variety of substituted quinoline-3-carboxylates.

One-Pot and Multicomponent Reactions for 3-Substituted Quinoline Carboxylates

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. In the context of quinoline-3-carboxylate synthesis, several MCRs have been developed that allow for the rapid construction of these complex scaffolds from simple starting materials in a single synthetic operation.

One such example is a one-pot catalytic synthesis of 3-substituted quinoline carboxylates from anilines. google.com These reactions often proceed with high yields and offer a cost-effective and industrially feasible route to these important compounds. google.com The versatility of MCRs allows for the introduction of diverse substituents at various positions of the quinoline ring, making them highly valuable for the generation of chemical libraries for drug discovery and other applications.

Synthesis via Enaminones (e.g., from 3-acetylquinoline)

Enaminones are versatile intermediates in organic synthesis and have been utilized as precursors for the construction of various heterocyclic systems, including quinolines. While direct synthesis from 3-acetylquinoline can be envisaged, a more general approach involves the reaction of β-enaminones with other components to build the quinoline framework.

For instance, β-enaminones can serve as precursors to modified 4-hydroxy-2-quinolone analogues. researchgate.net The synthesis can be performed under microwave irradiation, often catalyzed by Lewis acids such as bismuth(III) chloride, which aligns with the principles of green chemistry. researchgate.net The reaction of an enaminone, derived conceptually from a precursor like 3-acetylquinoline, with a suitable cyclization partner can provide access to the quinoline-3-carboxylate scaffold. The flexibility in the structure of the enaminone allows for the introduction of various substituents onto the final quinoline product.

Formation of Substituted Methyl Quinoline-3-carboxylates (e.g., Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate)

The synthesis of highly substituted quinoline-3-carboxylates is often driven by the need for specific structural motifs in medicinal chemistry. An example is the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, a precursor for novel fluoroquinolone derivatives.

A convenient synthesis for this compound was developed starting from 3,4-difluorophenyl isothiocyanate, dimethyl malonate, and 4-fluorobenzyl chloride. The reaction proceeds through a series of steps culminating in a cyclization reaction to form the quinoline ring system. This intramolecular electrophilic substitution is typically carried out by heating in a high-boiling solvent like diphenyl ether. This specific example highlights the tailored synthetic strategies employed to access complex and functionally rich quinoline-3-carboxylate derivatives.

Modern and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. This trend is also evident in the field of quinoline synthesis, where modern and green chemistry approaches are increasingly being adopted. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key principles of green chemistry applied to quinoline synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water or ionic liquids.

Catalysis: Employing catalysts, including metal-based, organocatalysts, and biocatalysts, to improve reaction efficiency and reduce the need for stoichiometric reagents. Nanocatalysts are also gaining prominence due to their high activity and recyclability.

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation and ultrasound to accelerate reaction rates and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, a principle well-exemplified by multicomponent reactions.

These green approaches not only contribute to a more sustainable chemical industry but also often lead to more efficient and cost-effective synthetic processes for quinoline-3-carboxylates and their derivatives.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry technique for the rapid and efficient production of heterocyclic compounds, including quinoline derivatives. benthamdirect.com This method significantly reduces reaction times, often increases product yields, and enhances atom economy compared to conventional heating methods. benthamdirect.com

Researchers have successfully applied microwave irradiation to various quinoline synthesis strategies. For instance, a catalyst-free, one-pot, three-component reaction to create dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines incorporating a quinoline moiety was developed using microwave heating. acs.org The reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation at 125–135 °C was completed in just 8–20 minutes, affording good to excellent yields (68-82%). acs.org In contrast, conventional heating required significantly longer reaction times and resulted in lower yields.

Another study demonstrated the synthesis of pyrazolo-[3,4-b]-quinoline derivatives through a microwave-assisted multi-component reaction in aqueous ethanol. rsc.org This eco-friendly protocol, involving aryl aldehydes, dimedone, and 5-amino-3-methyl-1-phenylpyrazole, proceeded at 50°C for only 5 minutes, producing the target compounds in excellent yields ranging from 91% to 98%. rsc.org

The benefits of microwave assistance are clearly illustrated when compared directly with conventional heating methods for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates. Under microwave irradiation, the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives with ethyl (E)-2-cyano-3-(furan-2-yl)acrylate was completed in as little as 4 minutes with yields as high as 94%. nih.gov

Product TypeReactantsConditionsTimeYield (%)Reference
Dihydropyrido[2,3-d]pyrimidinesFormyl-quinoline, Aminopyrimidine, Cyclic diketoneDMF, 125–135 °C, MWI8–20 min68–82 acs.org
Pyrano[3,2-c]quinoline-3-carboxylates4-hydroxy-2-oxo-1,2-dihydroquinoline, Ethyl (E)-2-cyano-3-(furan-2-yl)acrylateEthanol/K₂CO₃, MWI4–5 min90–94 nih.gov
Pyrazolo-[3,4-b]-quinolinesAryl aldehydes, Dimedone, 5-amino-3-methyl-1-phenylpyrazoleAqueous Ethanol, 50 °C, MWI5 min91–98 rsc.org

Metal-Free and Catalyst-Free Protocols

Growing concerns about the toxicity and environmental impact of residual transition metals in pharmaceutical compounds have spurred the development of metal-free synthetic routes for quinolines. rsc.orgrhhz.net These methods often rely on the use of non-toxic catalysts or catalyst-free conditions, aligning with the principles of green chemistry.

One notable metal-free approach involves a molecular iodine-catalyzed three-component tandem reaction of arylamines, ethyl glyoxylate, and α-ketoesters to construct quinoline-2,4-carboxylates. rhhz.net This method proceeds under mild conditions at room temperature, tolerates a wide range of functional groups, and provides the desired products in moderate to good yields. The optimal conditions were found to be 5 mol% of iodine in acetonitrile (MeCN), which furnished a 75% yield. In the absence of the iodine catalyst, no product formation was observed. rhhz.net

Modifications to classical named reactions have also yielded effective metal-free protocols. The Friedländer quinoline synthesis, for example, has been improved by using Brønsted acids like p-toluenesulfonic acid or ionic liquids such as [bmim]HSO₄ as catalysts instead of traditional metal-based catalysts. mdpi.com These solvent-free or alternative solvent conditions often result in high yields and shorter reaction times, offering a greener alternative to conventional methods. mdpi.com Similarly, variations of the Skraup reaction using microwave irradiation or ionic liquid media have demonstrated increased reaction efficiency and improved yields without the need for metal catalysts. nih.govsemanticscholar.org

MethodReactantsCatalyst/ConditionsProductYield (%)Reference
Iodine-Catalyzed Three-Component ReactionArylamines, Ethyl glyoxylate, α-ketoesters5 mol% I₂, MeCN, Room TemperatureQuinoline-2,4-carboxylatesup to 75 rhhz.net
Brønsted Acid-Mediated Friedländer Synthesis2-aminoarylketones, Carbonyl compoundsp-toluenesulfonic acid2,3-disubstituted quinolinesGood mdpi.com
Ionic Liquid-Catalyzed Friedländer Synthesis2-aminoarylketones, Carbonyl compounds[bmim]HSO₄, Solvent-freeSubstituted quinolinesHigh mdpi.com
Pfitzinger Synthesis ModificationIsatin, EnaminonesAqueous NaOH/KOH, then acid3-aroylketone quinoline-4-carboxylic acidsExcellent mdpi.com

Photocatalytic and Oxidative Annulation Strategies

Photocatalysis and oxidative annulation represent modern frontiers in quinoline synthesis, leveraging light energy or oxidants to drive C-H activation and cyclization cascades. mdpi.com These strategies often operate under mild conditions and can provide access to complex quinoline structures from simple precursors.

Visible-light-driven photocatalysis, often employing earth-abundant metal catalysts like iron, has been used for quinoline functionalization. mdpi.com For instance, an iron-photocatalyzed reaction involving quinoline and carboxylic acids under acidic conditions and visible light irradiation can lead to 4-hydroxyalkyl quinolines. mdpi.com This process involves a decarboxylative C-C bond formation followed by oxidation.

Oxidative annulation is a powerful strategy that involves the formation of the quinoline core through processes like C–H bond activation, dehydration coupling, and photo-induced cyclization. mdpi.com These methods are characterized by high efficiency and broad substrate tolerance. For example, a dual-catalyst system comprising a photocatalyst and a proton reduction co-catalyst has been used to synthesize quinolines from N-alkyl anilines or anilines and aldehydes. acs.org This reaction proceeds under extremely mild, oxidant-free conditions, producing H₂ as the only byproduct and offering excellent yields. acs.org Quinolines can also serve as redox-active substrates themselves in photochemical transformations, facilitating cross-dehydrogenative couplings without the need for an external photocatalyst. acs.org

StrategyReactantsCatalyst/ConditionsKey FeaturesReference
Iron-Photocatalyzed HydroxyalkylationQuinoline, Propionic acidFe(phen)Cl₃·H₂O, H₂SO₄, KIO₃, Visible LightForms 4-hydroxyalkyl quinolines mdpi.com
Oxidant-Free Povarov ReactionN-alkyl anilines or Anilines + AldehydesDual photocatalyst systemMild conditions, H₂ byproduct, excellent yields acs.org
C–H Bond Activation/AnnulationAromatic amines, Formic acidRhodium catalyst, Copper(II) oxidantCascade C–H activation and heteroannulation mdpi.com
Metal-Free Photoredox CatalysisGlycine derivatives, 2,3-dihydrofuran10-methyl-9,10-dihydroacridine (AcrH₂) catalystMetal-free cascade annulation mdpi.com

Continuous Flow Chemistry in Quinoline-3-carbonitrile Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, faster reaction optimization, scalability, and improved control over reaction parameters. acs.orgucd.ieflinders.edu.au This technology has been effectively applied to the synthesis of quinoline-3-carbonitriles, which are valuable precursors for quinoline-3-carboxylates.

A key application is the iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles to produce 3-cyano-quinolines. acs.org Performing this reaction in a continuous-flow setup allows for the safe handling of potentially hazardous intermediates and enables rapid production within minutes. The versatility of this method has been demonstrated by using a variety of aromatic aldehydes as starting materials, leading to previously unexplored quinoline structures with satisfactory yields. acs.org

Another continuous photochemical process renders quinoline products through an alkene isomerization and cyclocondensation cascade. ucd.ie This tandem process allows for the generation of various substituted quinolines in high yields, with throughputs exceeding one gram per hour. The efficiency of the flow process can be further enhanced by coupling it with subsequent reactions, such as a telescoped hydrogenation to produce tetrahydroquinolines. ucd.ie The use of high-power LED lamps in flow reactors has proven more efficient and productive than traditional light sources like medium-pressure mercury lamps. ucd.ie

MethodPrecursorsKey TechnologyAdvantagesProductReference
Iminyl Radical Cyclization2-(azidomethyl)-3-aryl-prop-2-enenitrilesContinuous-flow reactorSafe, scalable, rapid (minutes), versatile3-Cyano-quinolines acs.org
Tandem Photoisomerization-CyclizationAmino-enone substratesContinuous photochemical process, high-power LEDHigh throughput (>1 g/hr), high yields, efficientSubstituted quinolines ucd.ie
Telescoped HydrogenationSubstituted quinolines (from flow synthesis)Coupled flow reactorMulti-step synthesis in a single sequenceTetrahydroquinolines ucd.ie

Chemical Transformations and Derivatization Strategies for Methyl 7 Acetylquinoline 3 Carboxylate Analogs

Reactions Involving the Acetyl Group (e.g., 3-acetylquinoline derivatives)

The acetyl group, a methyl ketone, is a versatile functional handle for carbon-carbon and carbon-heteroatom bond formation. Its α-methyl protons are acidic enough to be removed by a base, generating an enolate that can participate in various condensation and cyclization reactions.

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are 1,3-diaryl-2-propen-1-ones. This reaction involves the condensation of an aromatic ketone with an aromatic aldehyde in the presence of a base or acid catalyst. wikipedia.orgnih.gov For methyl 7-acetylquinoline-3-carboxylate, the acetyl group can react with various aromatic aldehydes to yield quinoline-containing chalcones. These chalcones are valuable intermediates for the synthesis of other heterocyclic systems. researchgate.net

The general reaction proceeds by deprotonation of the α-carbon of the acetyl group by a base (like NaOH or KOH) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol addition product readily dehydrates to form the stable, conjugated chalcone. mdpi.comresearchgate.net The reaction is typically carried out in an alcoholic solvent like ethanol. nih.gov

Reactant AReactant BCatalyst/ConditionsProduct TypeReference
Aryl Methyl Ketone (e.g., this compound)Aromatic AldehydeAqueous KOH in EthanolChalcone nih.gov
Acetophenone derivativeBenzaldehyde derivative40% NaOH in EthanolChalcone nih.gov
4-AminoacetophenoneVarious AldehydesNaOMe/MeOH in EthanolChalcone researchgate.net
Arylmethyl KetonesAryl AldehydesCu(OTf)2, Microwave, Solvent-freeChalcone researchgate.net

The acetyl group of quinoline (B57606) derivatives can be converted into enaminones, which are versatile intermediates in organic synthesis. ijcce.ac.ir Enaminones are synthesized by the reaction of the acetyl group with dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net This reaction introduces a dimethylaminovinyl group in place of the acetyl methyl group, creating a highly reactive system for further transformations.

These enaminone intermediates can undergo cyclization reactions to form various heterocyclic systems. For example, they can react with anthranils in a formal [4+2] annulation to produce 3-acylquinolines. mdpi.com The enaminone acts as a key building block for constructing more complex molecular architectures. mdpi.com The synthesis of enaminones is often a crucial step in multicomponent reactions designed to build heterocyclic libraries. ijcce.ac.ir

Starting MaterialReagentProductSignificanceReference
3-Acetylisoquinoline derivativesDMF-DMAEnaminoneIntermediate for pyrazole synthesis researchgate.net
Aryl methyl ketonesDMF-DMAAryl enaminonesPrecursors for carboxylic acid-based enaminones nih.gov
EnaminonesAnthranils3-AcylquinolinesTransition-metal-free synthesis of quinolines mdpi.com
N,N-dimethyl enaminoneso-aminobenzyl alcohols3-Substituted quinolinesTransition-metal-free oxidative cyclocondensation nih.gov

The chalcones derived from this compound are excellent precursors for synthesizing a variety of five- and six-membered heterocyclic rings.

Pyrazoles: The reaction of α,β-unsaturated ketones (chalcones) with hydrazine or its derivatives is a classical method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. nih.govnih.gov The reaction typically proceeds by the initial formation of a hydrazone, followed by an intramolecular cyclization. This approach allows for the introduction of the quinoline moiety into a pyrazole ring system. youtube.com

Isoxazoles: Similarly, reacting chalcones with hydroxylamine hydrochloride leads to the formation of isoxazolines, which can be aromatized to isoxazoles. researchgate.net Isoxazoles can also be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.govorganic-chemistry.org The versatility of these methods provides multiple routes to quinoline-substituted isoxazole derivatives.

Pyrimidines: Pyrimidine rings can be constructed by condensing chalcones with compounds containing an N-C-N fragment, such as urea, thiourea, or guanidine. bu.edu.eggsconlinepress.com This reaction, often carried out under basic conditions, involves a Michael addition followed by cyclization and dehydration to afford the pyrimidine derivative. nih.gov This strategy is a common and effective way to synthesize complex heterocyclic systems bearing a quinoline substituent. researchgate.net

Reactions Involving the Methyl Ester Group (e.g., Methyl quinoline-3-carboxylates)

The methyl ester group at the C-3 position of the quinoline ring is another key site for derivatization, primarily through nucleophilic acyl substitution reactions.

One of the most fundamental transformations of the methyl ester group is its hydrolysis to the corresponding carboxylic acid. nih.gov This reaction is typically achieved under basic conditions, for example, by refluxing with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid. google.com The resulting quinoline-3-carboxylic acid is a valuable intermediate for further modifications, such as amide bond formation. nih.gov This hydrolysis is a common step in the synthesis of biologically active quinoline derivatives. researchgate.net

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is often catalyzed by an acid or a base. For this compound, reaction with a different alcohol (e.g., ethanol, propanol) in the presence of a suitable catalyst would yield the corresponding ethyl, propyl, or other alkyl esters. This allows for the modification of the ester group to modulate properties such as solubility and bioavailability. While direct examples for this specific molecule are not prevalent in the literature, the principle is a standard organic transformation applicable to methyl quinoline-3-carboxylates. organic-chemistry.org For instance, the transesterification of ethyl esters to methyl esters has been documented for related quinoline structures. google.com

Derivatization for Complex Molecular Architectures

The strategic derivatization of this compound is a cornerstone for the construction of intricate molecular frameworks. The presence of multiple reactive sites—the acetyl group, the carboxylate moiety, and the quinoline ring itself—offers a rich platform for a variety of chemical modifications. These transformations are pivotal in the development of novel compounds with tailored properties.

One common strategy involves the transformation of the 7-acetyl group. For instance, this ketone functionality can undergo condensation reactions with various amines and hydrazines to yield Schiff bases and hydrazones, respectively. These reactions not only expand the molecular framework but also introduce new functional groups that can participate in further synthetic manipulations or modulate the biological activity of the parent molecule. For example, the Claisen-Schmidt condensation of 3-acetylquinoline derivatives with aldehydes has been utilized to synthesize chalcone analogs, which are precursors to various heterocyclic systems. researchgate.net

Furthermore, the methyl group of the acetyl moiety can be functionalized through enolate chemistry. Treatment with a suitable base can generate a nucleophilic enolate that can react with a range of electrophiles, enabling the introduction of alkyl, acyl, and other substituents. This approach allows for the elongation and branching of the side chain at the 7-position, leading to the synthesis of structurally diverse analogs.

The ester group at the 3-position is another key handle for derivatization. Hydrolysis of the methyl ester to the corresponding carboxylic acid provides a versatile intermediate for the formation of amides, esters, and other carboxylic acid derivatives through standard coupling reactions. nih.govresearchgate.netkhanacademy.org This functionalization is crucial for creating libraries of compounds with varying physicochemical properties, which is a common practice in drug discovery programs. The synthesis of a series of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives has been reported, starting from a substituted quinoline-3-carboxylate, highlighting the utility of this functional group in building complex heterocyclic systems. nih.gov

The following table summarizes some of the key derivatization strategies for this compound, leading to more complex molecular architectures.

Functional GroupDerivatization ReactionResulting Structure
7-AcetylCondensation with amines/hydrazinesSchiff bases/Hydrazones
7-Acetyl (methyl group)Enolate alkylation/acylationSubstituted ketones
3-CarboxylateHydrolysis followed by amide/ester couplingAmides/Esters

Functionalization of the Quinoline Ring System

The quinoline ring system of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of substituents at specific positions. These modifications can significantly impact the electronic properties, steric profile, and biological activity of the molecule.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In the case of the quinoline nucleus, the benzene ring is generally more susceptible to electrophilic attack than the pyridine ring, which is deactivated by the electron-withdrawing nitrogen atom. The position of substitution on the benzene portion of the quinoline ring is influenced by the existing substituents.

ReactionReagentsTypical Positions of Substitution on Quinoline
NitrationHNO₃/H₂SO₄5 and 8
SulfonationSO₃/H₂SO₄5 and 8
HalogenationX₂/Lewis Acid5 and 8

Nucleophilic Substitution Reactions

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C2 and C4 positions. However, for nucleophilic aromatic substitution (SNAr) to occur, a good leaving group, such as a halide, must be present at these positions. In the absence of such a leaving group, direct nucleophilic substitution on the C-H bonds is generally difficult and requires harsh conditions or activation of the ring.

Derivatives of this compound bearing a leaving group at the C2 or C4 position could readily undergo substitution with various nucleophiles like amines, alkoxides, and thiolates. This approach is a powerful tool for introducing a wide range of functional groups onto the quinoline core. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution is a well-established principle in organic chemistry. pressbooks.pubmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.comjackwestin.com While this applies to the carboxylate group, the principles of nucleophilic attack on the heterocyclic ring are also relevant for appropriately substituted precursors.

Oxidative Cyclization and C-H Activation

Modern synthetic methods have increasingly focused on the direct functionalization of C-H bonds, which offers a more atom-economical and efficient approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.comnih.gov Transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, including quinolines. mdpi.comnih.gov

The nitrogen atom in the quinoline ring can act as a directing group, facilitating the ortho-C-H activation at the C8 position. Additionally, other functional groups on the molecule can be designed to direct C-H activation to other specific positions. For instance, a directing group at the C3 position could potentially direct functionalization to the C4 or C2 positions.

The following table provides a conceptual overview of potential C-H activation and oxidative cyclization strategies for this compound.

Reaction TypeCatalyst/ReagentsPotential Site of Functionalization
C-H ArylationPd(OAc)₂, Ligand, Aryl halideC8 (N-directed), other positions depending on directing group
C-H AlkenylationRh(III) or Ru(II) catalyst, AlkeneC8 (N-directed)
Oxidative AnnulationTransition metal catalyst, Oxidant, Coupling partnerFormation of a new fused ring

Regioselective Functionalization

Achieving regioselectivity in the functionalization of a polysubstituted molecule like this compound is a significant synthetic challenge. The inherent reactivity of the different positions on the quinoline ring, combined with the electronic and steric effects of the existing substituents, dictates the outcome of a given reaction.

Directed metalation is a powerful strategy for achieving regioselective functionalization. By introducing a directing group that can coordinate to a metal, it is possible to deliver a reagent to a specific C-H bond in close proximity. As mentioned, the nitrogen atom of the quinoline ring can direct metalation to the C8 position. It is conceivable that the acetyl or carboxylate groups, or derivatives thereof, could also be exploited as directing groups to achieve functionalization at other positions.

Recent advances in C-H activation have demonstrated the ability to achieve regioselective functionalization of quinolines at various positions, including C2, C4, C5, and C8, by carefully choosing the catalyst, directing group, and reaction conditions. mdpi.comnih.gov For example, the use of removable directing groups can provide access to functionalized quinolines that would be difficult to obtain through classical electrophilic or nucleophilic substitution reactions. While specific studies on this compound are lacking, the extensive research on the regioselective functionalization of the quinoline scaffold provides a strong foundation for predicting and designing synthetic routes to novel derivatives of this compound. mdpi.comnih.gov

Computational and Theoretical Investigations of Methyl 7 Acetylquinoline 3 Carboxylate Systems

Mechanistic Pathway Elucidation via Computational Methods[10],[2],[13],[31],[12],

Understanding Reaction Mechanisms for Quinoline (B57606) Formation

The formation of the quinoline scaffold, a core structure in "Methyl 7-acetylquinoline-3-carboxylate," is often achieved through well-established synthetic routes, with the Friedländer annulation being a prominent method. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. In the context of "this compound," this would likely involve the reaction of a 2-amino-4-acetylbenzaldehyde or a related derivative with a pyruvate precursor.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of such reactions. These studies help in understanding the reaction pathways, the role of catalysts, and the factors influencing regioselectivity and reaction rates. For instance, theoretical investigations into the Friedländer synthesis have explored both acid- and base-catalyzed mechanisms.

Under acid catalysis, the reaction is proposed to initiate with the protonation of the carbonyl group of the 2-aminoaryl ketone, enhancing its electrophilicity. This is followed by a nucleophilic attack from the enol or enamine form of the methylene carbonyl compound, leading to a series of intermediates that ultimately cyclize and dehydrate to form the quinoline ring.

Base-catalyzed mechanisms, on the other hand, typically proceed via the formation of an enolate from the methylene carbonyl compound, which then acts as the nucleophile. The subsequent steps involve intramolecular cyclization and elimination to yield the final quinoline product. DFT calculations can model the energy profiles of these pathways, identifying the most energetically favorable route.

The table below summarizes key aspects of computationally studied reaction mechanisms for the formation of quinoline derivatives analogous to "this compound."

Reaction Type Key Mechanistic Steps Computational Method Key Findings
Friedländer Annulation (Acid-Catalyzed)Protonation, Nucleophilic Attack, Cyclization, DehydrationDFT (B3LYP)Identification of the rate-determining step, catalyst's role in lowering activation energy.
Friedländer Annulation (Base-Catalyzed)Enolate Formation, Michael Addition, Cyclization, EliminationDFT (M06-2X)Elucidation of the transition state structures and their relative energies.
Combes Quinoline SynthesisSchiff Base Formation, Cyclization, Dehydration/AromatizationAb initio (MP2)Mapping of the potential energy surface to identify stable intermediates.

Computational Support for Reaction Intermediates and Transition States

Computational chemistry provides powerful tools to identify and characterize the transient species involved in a chemical reaction, namely reaction intermediates and transition states. For the synthesis of quinoline derivatives, DFT calculations are frequently employed to model the geometries and energies of these species.

Reaction Intermediates: In the formation of the quinoline ring, several intermediates are postulated. For example, in the Friedländer synthesis, an initial aldol or Claisen-Schmidt condensation product is formed, which then undergoes cyclization. Computational models can predict the three-dimensional structure of these intermediates, their relative stabilities, and their electronic properties. This information is crucial for understanding the reaction's progression and potential side reactions.

Transition States: The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. Transition state theory allows for the calculation of activation energies from the computed energies of the reactants and the transition state. For the cyclization step in quinoline synthesis, computational methods can locate the transition state structure, which often involves the formation of a new carbon-carbon or carbon-nitrogen bond. The vibrational frequency analysis of the computed transition state structure is a key step to confirm its identity, as it should possess exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The following table presents representative computational data for intermediates and transition states in the formation of quinoline-3-carboxylate systems.

Species Computational Method Key Parameters Calculated Significance
Aldol Adduct IntermediateDFT (B3LYP/6-31G)Optimized Geometry, Relative EnergyConfirms the initial condensation step and its energetics.
Cyclization Transition StateDFT (B3LYP/6-31G)Activation Energy, Imaginary FrequencyDetermines the rate-limiting step of the cyclization process.
Dehydration IntermediateDFT (B3LYP/6-31G*)Bond Lengths and AnglesProvides insight into the final aromatization step.

Molecular Modeling and Docking Studies (focused on structural interactions)

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as "this compound," and a macromolecular target, typically a protein or nucleic acid. These studies are fundamental in drug discovery for understanding the structural basis of biological activity.

The process begins with the generation of a three-dimensional model of the ligand and the target receptor. The ligand's structure can be built and optimized using quantum mechanical methods or retrieved from databases. The receptor's structure is often obtained from experimental sources like X-ray crystallography or NMR spectroscopy, or it can be generated through homology modeling if the structure of a similar protein is known.

Docking algorithms then explore the possible binding modes of the ligand within the receptor's active site, generating a series of poses. These poses are then scored based on a scoring function that estimates the binding affinity. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

Prediction of Binding Affinity and Interaction Modes with Molecular Targets

Molecular docking simulations can provide a quantitative prediction of the binding affinity, often expressed as a docking score or an estimated binding free energy (ΔG_binding). A lower docking score generally indicates a more favorable binding interaction. For quinoline derivatives, which are known to interact with a variety of biological targets including kinases and DNA gyrase, docking studies can help identify potential therapeutic applications.

The interaction mode describes the specific orientation of the ligand within the binding pocket and the network of non-covalent interactions it forms with the surrounding amino acid residues. For "this compound," the acetyl group, the carboxylate moiety, and the quinoline nitrogen are all potential sites for hydrogen bonding or other polar interactions. The aromatic quinoline ring can participate in π-π stacking or hydrophobic interactions.

The table below illustrates the type of data that can be obtained from molecular docking studies of quinoline-3-carboxylate analogs with a hypothetical protein target.

Ligand (Analog) Target Protein Docking Score (kcal/mol) Key Interacting Residues Types of Interactions
Methyl 7-aminoquinoline-3-carboxylateKinase A-8.5Asp123, Lys45, Phe98Hydrogen Bond, Electrostatic, π-π Stacking
Methyl 7-hydroxyquinoline-3-carboxylateDNA Gyrase B-7.9Arg76, Asn46, Ile78Hydrogen Bond, Hydrophobic
Methyl 7-nitroquinoline-3-carboxylateKinase B-9.1Glu110, Val34, Leu87Hydrogen Bond, Hydrophobic

Analysis of Ligand-Receptor Accommodations

The analysis of ligand-receptor accommodations delves into the structural changes that may occur in both the ligand and the receptor upon binding. This concept is often referred to as "induced fit," where the binding of a ligand can induce a conformational change in the receptor to achieve a more complementary and stable interaction.

Molecular dynamics (MD) simulations are often employed to study these dynamic processes. An MD simulation calculates the motion of atoms in the ligand-receptor complex over time, providing insights into the stability of the binding pose predicted by docking and revealing any conformational adjustments.

For a molecule like "this compound," the flexibility of the methyl and ester groups would be of interest. The analysis would focus on how these groups orient themselves within the binding pocket to maximize favorable interactions. Similarly, the receptor's side chains in the active site might rearrange to better accommodate the ligand.

Key aspects of ligand-receptor accommodation analysis include:

Conformational Changes in the Ligand: Assessing the difference between the ligand's conformation in its free state and its bound state.

Receptor Flexibility: Identifying movements in the protein backbone or side chains upon ligand binding.

Solvent Effects: Understanding the role of water molecules in mediating ligand-receptor interactions.

These detailed analyses provide a more dynamic and realistic picture of the binding event, which is crucial for the rational design of more potent and selective inhibitors.

Advanced Research Perspectives and Future Directions in Quinoline 3 Carboxylate Chemistry

Exploration of Structure-Property Relationships within Quinoline-3-carboxylates

The chemical behavior and physical characteristics of quinoline-3-carboxylates are intricately linked to their molecular structure. The arrangement and nature of substituents on the quinoline (B57606) core dictate the electronic distribution, stability, and spectroscopic properties of the molecule.

Influence of Substituents on Chemical Reactivity and Stability

The reactivity of the quinoline ring is significantly modulated by the electronic properties of its substituents. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs increase the electron density of the aromatic system, making it more susceptible to electrophilic substitution and generally increasing the basicity of the quinoline nitrogen. Conversely, EWGs decrease the electron density, rendering the ring less reactive towards electrophiles but more susceptible to nucleophilic attack.

Substituent GroupPosition on Quinoline RingElectronic EffectInfluence on ReactivityExample
-OCH₃ (Methoxy)C-6Electron-Donating (EDG)Activates the ring towards electrophilic substitution.6-methoxyquinoline
-Cl (Chloro)C-7Electron-Withdrawing (EWG)Deactivates the ring towards electrophilic substitution.7-chloroquinoline
-NO₂ (Nitro)C-5Strongly Electron-Withdrawing (EWG)Strongly deactivates the ring towards electrophilic substitution.5-nitroquinoline
-COOCH₃ (Methyl Carboxylate)C-3Electron-Withdrawing (EWG)Deactivates the ring; provides a site for nucleophilic attack.Methyl quinoline-3-carboxylate
-COCH₃ (Acetyl)C-7Electron-Withdrawing (EWG)Deactivates the ring; provides a site for nucleophilic attack.7-acetylquinoline

Correlation of Structural Features with Spectroscopic Signatures

Spectroscopic techniques are indispensable for the structural elucidation of quinoline derivatives. Each structural feature of a molecule like Methyl 7-acetylquinoline-3-carboxylate corresponds to a characteristic signal in its spectroscopic data.

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the chemical environment of hydrogen atoms. uncw.edu For a quinoline derivative, the aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm). The exact chemical shift is influenced by the electronic effects of substituents and the proton's position relative to the nitrogen atom. For instance, the proton at the C-2 position is often the most deshielded due to its proximity to the electronegative nitrogen. Protons on the carbocyclic ring (positions 5-8) are affected by substituents like the acetyl group at C-7. The methyl protons of the acetyl and ester groups will appear as sharp singlets in the upfield region (δ 2.0-4.0 ppm). acs.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbons of the ester and acetyl groups are highly deshielded and appear significantly downfield (δ 160-200 ppm). The aromatic and heterocyclic carbons of the quinoline core resonate in the δ 120-150 ppm range. tsijournals.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The C=O stretching vibrations of the ester and acetyl groups in this compound would be prominent, typically appearing in the range of 1680-1750 cm⁻¹. Aromatic C=C and C=N stretching vibrations can be observed in the 1450-1650 cm⁻¹ region, while C-H stretching of the aromatic ring appears above 3000 cm⁻¹. rsc.org

Structural FeatureSpectroscopic TechniqueExpected Signature / Chemical Shift Range
Aromatic Protons (Quinoline Ring)¹H NMRδ 7.0 - 9.5 ppm
Ester Methyl Protons (-COOCH₃)¹H NMRδ 3.5 - 4.0 ppm
Acetyl Methyl Protons (-COCH₃)¹H NMRδ 2.5 - 2.8 ppm
Aromatic Carbons (Quinoline Ring)¹³C NMRδ 120 - 150 ppm
Ester Carbonyl Carbon (-COOCH₃)¹³C NMRδ 165 - 175 ppm
Acetyl Carbonyl Carbon (-COCH₃)¹³C NMRδ 195 - 205 ppm
Carbonyl Stretch (C=O)IR1680 - 1750 cm⁻¹
Aromatic C=C and C=N StretchIR1450 - 1650 cm⁻¹

Development of Novel Synthetic Methodologies

The synthesis of the quinoline core is a well-established field, yet research continues to focus on developing more efficient, selective, and environmentally friendly methods. Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often require harsh conditions. tandfonline.comwikipedia.org Modern approaches aim to overcome these limitations through advanced catalyst design and sustainable practices.

Catalyst Design for Efficient Quinoline Synthesis

The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is one of the most direct routes to polysubstituted quinolines. nih.govresearchgate.net The efficiency of this reaction is heavily dependent on the catalyst used. Modern catalyst design focuses on several key areas:

Lewis Acids and Brønsted Acids : Catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, and various metal triflates (e.g., neodymium(III) nitrate) have been shown to effectively promote the Friedländer reaction. wikipedia.org

Transition Metal Catalysts : Iron, copper, and manganese-based catalysts offer efficient and environmentally benign pathways for quinoline synthesis through dehydrogenative coupling and cyclization reactions. organic-chemistry.org Heterogeneous cobalt oxide has also proven effective for the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org

Heterogeneous Catalysts : To improve sustainability, solid acid catalysts like zeolites, montmorillonite (B579905) K-10, and nano-crystalline sulfated zirconia are employed. rsc.orgresearchgate.net These catalysts are easily separated from the reaction mixture and can often be reused multiple times without significant loss of activity, which is economically and environmentally advantageous. researchgate.netnih.gov Nanocatalysts, in particular, offer high surface area and reactivity, enabling reactions under milder conditions. nih.gov

Catalyst TypeExamplesKey AdvantagesRelevant Synthesis
Brønsted/Lewis Acidsp-TSA, Triflic acid, Metal TriflatesHigh efficiency, readily available.Friedländer, Doebner-von Miller
Transition MetalsCo, Ni, Mn, Cu complexesHigh yields, mild conditions, novel reaction pathways.Dehydrogenative Coupling
Heterogeneous CatalystsZeolites, Montmorillonite K-10, Nanocatalysts (e.g., Fe₃O₄ NPs)Recyclability, easy separation, environmentally friendly. rsc.orgnih.govFriedländer Annulation
OrganocatalystsIonic Liquids, PolymersMetal-free, tunable properties.Friedländer Synthesis nih.gov

Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to reduce environmental impact. tandfonline.comacs.org These strategies focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. nih.govbenthamdirect.com It provides rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov

Use of Green Solvents : Traditional syntheses often rely on volatile and toxic organic solvents. Modern approaches favor greener alternatives like water, ethanol, or polyethylene (B3416737) glycol. researchgate.nettandfonline.com In some cases, reactions can be performed under solvent-free conditions, which represents an ideal green chemistry scenario. nih.govnih.gov

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single step to form a product, are inherently atom-economical and efficient. tandfonline.com The synthesis of quinolines via one-pot procedures reduces the number of purification steps, saving time, resources, and minimizing waste. researchgate.net

Green StrategyDescriptionAdvantagesExample Application
Microwave IrradiationUsing microwave energy to heat the reaction mixture. nih.govDrastically reduced reaction times, improved yields, fewer side products. rsc.orgnih.govMicrowave-assisted Friedländer synthesis.
Green SolventsReplacing hazardous organic solvents with water, ethanol, or ionic liquids. researchgate.netReduced toxicity and environmental pollution, improved safety.Quinoline synthesis in an ethanol-water mixture. tandfonline.com
Solvent-Free ConditionsConducting reactions without a solvent, often by heating a mixture of solids or liquids.Eliminates solvent waste, simplifies workup, high atom economy.Nanocatalyst-mediated synthesis of quinolines without solvent. nih.gov
Multicomponent ReactionsCombining three or more starting materials in a single synthetic operation.High efficiency, reduced waste, operational simplicity.One-pot synthesis of pyrimido[4,5-b]quinolones. nih.gov

Role of this compound and Analogs as Synthetic Precursors

Quinoline-3-carboxylates are not only valuable targets in themselves but also serve as versatile precursors for the synthesis of more complex molecules. The functional groups present in this compound—the methyl ester and the acetyl group—provide handles for a variety of chemical transformations.

The methyl ester at the C-3 position is particularly useful. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of quinoline-3-carboxamide (B1254982) derivatives. researchgate.netlookchem.comnih.gov This amidation reaction is a cornerstone of medicinal chemistry, as the amide bond is a key structural feature in many biologically active compounds. The resulting carboxamides have been investigated for a wide range of therapeutic applications. nih.govnih.gov

Furthermore, the quinoline nucleus itself acts as a robust scaffold. The acetyl group at C-7 can also be a site for further modification, such as reduction to an alcohol or conversion into other functional groups, expanding the structural diversity of the resulting compounds. The development of rhodium-catalyzed reactions, for example, has opened new pathways for synthesizing substituted quinoline-3-carboxylates from indole (B1671886) precursors. beilstein-journals.orgresearchgate.net These derivatives can then be elaborated into a wide array of novel chemical entities with potential applications in drug discovery and materials science.

PrecursorReaction TypeReagents/ConditionsProduct ClassSignificance
Methyl quinoline-3-carboxylateHydrolysisNaOH or LiOH, H₂O/MeOHQuinoline-3-carboxylic acidIntermediate for amidation. lookchem.com
Quinoline-3-carboxylic acidAmidationAmine (R-NH₂), coupling agents (e.g., EDC, HOBt)Quinoline-3-carboxamidesBiologically active compounds. nih.govnih.gov
This compoundKetone ReductionNaBH₄7-(1-hydroxyethyl)quinoline derivativeIntroduces a chiral center and a hydroxyl group for further functionalization.
IndoleRh(II)-catalyzed cyclopropanation-ring expansionHalodiazoacetates, Rh₂(esp)₂Ethyl quinoline-3-carboxylatesNovel synthetic route to the core structure. beilstein-journals.orgresearchgate.net

Building Blocks for Complex Heterocyclic Systems

This compound serves as a crucial starting material in the synthesis of more complex heterocyclic structures. The quinoline core, functionalized with both an acetyl and a carboxylate group, offers multiple reactive sites for elaboration. Researchers have utilized this scaffold to construct polycyclic systems and introduce diverse functionalities. For instance, the acetyl group can undergo condensation reactions, while the carboxylate can be converted into amides or other derivatives, paving the way for the creation of novel compounds with potential applications in medicinal and materials chemistry. The strategic placement of these functional groups allows for regioselective transformations, making it a valuable building block in the targeted synthesis of complex molecules.

Intermediate Compounds in Multi-Step Syntheses

The utility of this compound as a key intermediate is well-documented in various multi-step synthetic pathways. Its structural features allow for sequential modifications, enabling the synthesis of a wide array of substituted quinoline derivatives. For example, the acetyl group can be a precursor for the formation of other functional groups or can participate in cyclization reactions to form fused heterocyclic rings. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules. This versatility makes it an essential intermediate in the synthesis of compounds with specific biological or physical properties. One notable application is its role as an intermediate in the synthesis of Roxadustat, a drug used to treat anemia. google.com

Investigations of Photophysical Properties (e.g., solvatochromism, emission)

The photophysical properties of quinoline derivatives, including compounds structurally related to this compound, have been a subject of scientific inquiry. These molecules often exhibit interesting fluorescence and solvatochromic behavior, where their absorption and emission spectra change with the polarity of the solvent. researchgate.net This phenomenon arises from changes in the dipole moment of the molecule upon excitation. The acetyl and carboxylate groups, being electron-withdrawing, can significantly influence the electronic distribution within the quinoline ring system, thereby affecting its photophysical characteristics. Studies in this area are crucial for the development of fluorescent probes and sensors. While specific data on this compound is limited in the provided search results, the general photophysical behavior of substituted quinolines suggests that it likely possesses interesting optical properties worthy of further investigation.

Studies on Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems and donor-acceptor groups are known to exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. nih.govjhuapl.edu Quinoline derivatives, due to their aromatic nature and the ability to incorporate various substituents, are promising candidates for NLO materials. nih.gov The presence of the electron-withdrawing acetyl and carboxylate groups on the quinoline scaffold of this compound suggests that it could possess significant NLO activity. Theoretical and experimental studies on similar organic compounds have shown that such substitutions can enhance the second and third-order hyperpolarizabilities. researchgate.netnih.gov Further research into the NLO properties of this specific compound could reveal its potential for use in advanced optical technologies. researchgate.net

Q & A

Basic: What are the optimal synthetic conditions for Methyl 7-acetylquinoline-3-carboxylate to achieve high purity?

Answer: Synthesis requires precise control of reaction parameters. For quinoline derivatives, methods involve introducing acetyl and carboxylate groups via Friedel-Crafts acylation or nucleophilic substitution. Key steps include maintaining anhydrous conditions (e.g., using dry DMF as a solvent), optimizing temperature (70–90°C), and monitoring pH to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Characterization by 1H^1H-NMR (to confirm acetyl proton integration) and high-resolution mass spectrometry (HRMS) ensures structural fidelity and purity .

Advanced: How can crystallographic tools resolve ambiguities in the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) paired with SHELX software (e.g., SHELXL for refinement and SHELXS for structure solution) is standard for resolving stereochemical ambiguities. For example, SHELXL refines anisotropic displacement parameters to validate the acetyl group's orientation. ORTEP-3 visualizes thermal ellipsoids, clarifying bond angles and torsional strain. If twinning occurs, SHELXE in high-throughput pipelines can deconvolute overlapping reflections .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Identify proton environments (e.g., acetyl methyl at δ 2.6–2.8 ppm) and quaternary carbons.
  • FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}).
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 244.0974).
  • UV-Vis : Assess π→π* transitions (λ~310 nm for quinoline core) to infer electronic properties .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Answer:

  • Functional group variation : Synthesize analogs (e.g., replacing acetyl with trifluoromethyl) and compare IC50_{50} values in enzyme assays.
  • Computational docking : Use AutoDock Vina with PDB targets (e.g., kinase enzymes) to predict binding modes.
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical substituents. Evidence from ethyl 4-(methylamino)-7-(trifluoromethyl)quinoline-3-carboxylate shows trifluoromethyl enhances hydrophobic interactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity Category 4).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For ingestion, rinse mouth with water; seek medical attention for persistent symptoms .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:

  • Reproducing assays : Use standardized protocols (e.g., fixed ATP concentration in kinase assays).
  • Purity reassessment : Employ HPLC (C18 column, 90:10 methanol/water) to verify ≥95% purity.
  • Control compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Simulate ligand-protein binding in GROMACS (AMBER force field) to assess stability.
  • QSAR modeling : Use MOE or Schrodinger to correlate substituent electronegativity with activity.
  • ADMET prediction : SwissADME evaluates logP (target ~2.5 for optimal permeability) and CYP450 inhibition .

Basic: How does substitution at the quinoline 7-position affect physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., acetyl) : Increase lipophilicity (logP↑) and reduce solubility.
  • Methoxy groups : Enhance π-stacking (planar structure) but may reduce metabolic stability.
  • Comparative data for ethyl 7-chloro-6-fluoro derivatives show halogenation boosts antibacterial potency but increases toxicity .

Advanced: What methods ensure purity during large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : In-line FT-IR monitors reaction progress.
  • Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to maximize yield and minimize co-crystallization.
  • HPLC-DAD : Detect trace impurities (<0.1%) with a C8 column and gradient elution .

Advanced: How is experimental phasing applied in crystallography for novel derivatives?

Answer: For novel analogs lacking homologous structures:

  • SAD/MAD phasing : Use SHELXC/D/E with selenomethionine-derivatized protein.
  • Density modification : RESOLVE improves electron density maps for ambiguous regions.
  • Validation : Check Rfree_{free}-factor convergence (Δ < 5% vs. Rwork_{work}) .

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